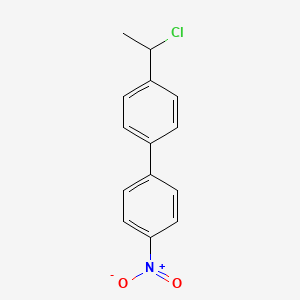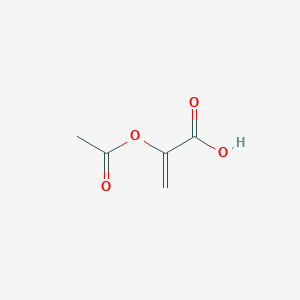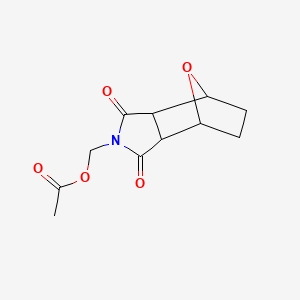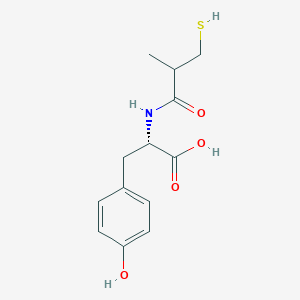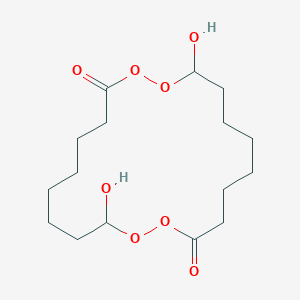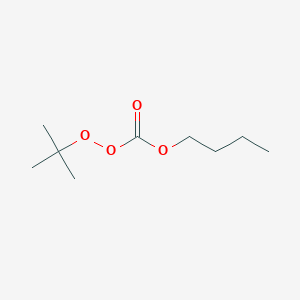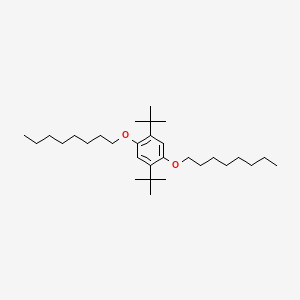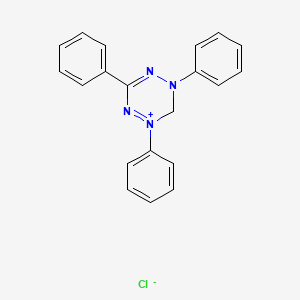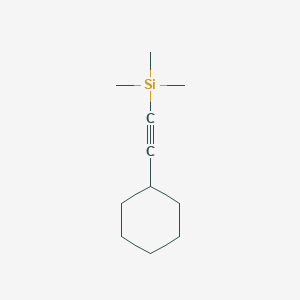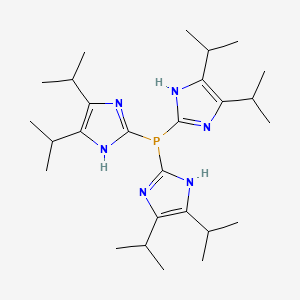![molecular formula C8H10N2O2 B14459001 7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione CAS No. 72323-50-3](/img/structure/B14459001.png)
7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-2,4-diazabicyclo[420]oct-7-ene-3,5-dione is a bicyclic compound with a unique structure that includes two nitrogen atoms and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a diazo compound, followed by a series of cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce various alcohols or amines.
Scientific Research Applications
7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]oct-7-ene: A related compound with a similar bicyclic structure but lacking the diaza and dimethyl groups.
7,8-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene: Another similar compound with slight structural differences.
Uniqueness
7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione is unique due to its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
72323-50-3 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
7,8-dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione |
InChI |
InChI=1S/C8H10N2O2/c1-3-4(2)6-5(3)7(11)10-8(12)9-6/h5-6H,1-2H3,(H2,9,10,11,12) |
InChI Key |
VOECLLZEZABSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2C1C(=O)NC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


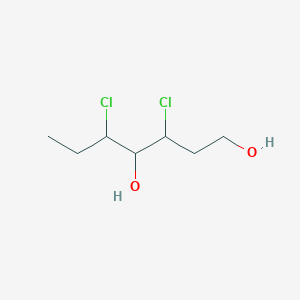
![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
